molecular formula C17H19O3P B1616775 9-diethoxyphosphoryl-9H-fluorene CAS No. 7142-76-9

9-diethoxyphosphoryl-9H-fluorene

Cat. No.: B1616775
CAS No.: 7142-76-9
M. Wt: 302.3 g/mol
InChI Key: CISASYWQKRLIQR-UHFFFAOYSA-N
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Description

9-Diethoxyphosphoryl-9H-fluorene is an organophosphorus compound that features a fluorene core with a diethoxyphosphoryl group attached at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-diethoxyphosphoryl-9H-fluorene typically involves the phosphorylation of fluorene derivatives. One common method includes the reaction of 9H-fluorene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

9-Diethoxyphosphoryl-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

9-Diethoxyphosphoryl-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-diethoxyphosphoryl-9H-fluorene largely depends on its application. In organic electronics, its role is primarily structural, contributing to the stability and efficiency of the materials. In biological systems, it may interact with specific molecular targets through its phosphoryl group, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Diethoxyphosphoryl-9H-fluorene is unique due to its diethoxyphosphoryl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic and photophysical properties.

Properties

IUPAC Name

9-diethoxyphosphoryl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O3P/c1-3-19-21(18,20-4-2)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISASYWQKRLIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1C2=CC=CC=C2C3=CC=CC=C13)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287475
Record name diethyl 9h-fluoren-9-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7142-76-9
Record name NSC51301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 9h-fluoren-9-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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